2,5-Anhydromannose

Description

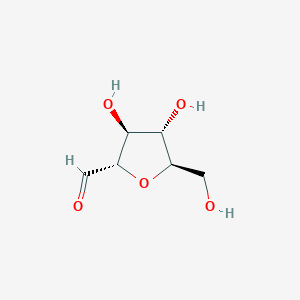

2,5-Anhydro-D-mannose (CAS 495-75-0) is a cyclic sugar derivative characterized by its unique furanose ring structure and a reactive aldehyde group at the reducing end . It is synthesized primarily through nitrous acid depolymerization of chitosan or chitin, which cleaves glycosidic bonds to generate oligomers terminating with 2,5-anhydro-D-mannose . This compound serves as a critical intermediate in carbohydrate chemistry, enabling diverse applications:

- Chemical Synthesis: Acts as a substrate for glycosides, glycoconjugates, and oligosaccharides due to its aldehyde functionality .

- Biotechnology: Used in vaccine development (e.g., conjugation to tetanus toxoid via reductive amination) and gene delivery systems (e.g., functionalized chitosan nanoparticles) .

- Sustainable Materials: Explored as a renewable feedstock for bio-based polymers and chemicals .

Its structural uniqueness—combining a rigid cyclic backbone with a reactive aldehyde—distinguishes it from other carbohydrates, making it a versatile building block in organic and materials chemistry.

Propriétés

IUPAC Name |

(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-3-5(9)6(10)4(2-8)11-3/h1,3-6,8-10H,2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAPTZKZHMOIRE-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-75-0 | |

| Record name | 2,5-Anhydromannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-ANHYDRO-D-MANNOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEE7AJ557M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Oxidation of D-Glucose Dithioacetals

A robust synthetic pathway involves the oxidation of penta-O-acetyl-D-glucose diethyl dithioacetal (2 ) with 3-chloroperbenzoic acid (mCPBA) to form the corresponding sulfoxide (3 ). Subsequent treatment with sodium methoxide in methanol induces β-elimination, yielding 3,4,6-tri-O-acetyl-2,5-anhydro-D-mannose diethyl dithioacetal monoxide (8 ) and the elimination product 4 (Scheme 1).

Key Steps:

-

Oxidation: mCPBA selectively oxidizes one sulfur atom in the dithioacetal group, forming a sulfoxide.

-

Elimination: Methoxide promotes cleavage of the C1–S bond, generating a double bond between C1 and C2.

-

Cyclization: Intramolecular nucleophilic attack by the C5 hydroxyl group forms the 2,5-anhydro ring.

Purification by column chromatography isolates 8 in 1.3% yield, characterized by NMR ( 2.05 ppm for acetyl groups) and NMR ( 170.3 ppm for carbonyl carbons). Reduction of 8 with Zn/TiCl restores the dithioacetal group, yielding 9 , which is hydrolyzed to 2,5-anhydro-D-mannose diethyl acetal (11 ).

Functionalization and Derivatives

Acetylation of 11 produces stable precursors for C-nucleoside analogues. For instance, reaction with triethyl orthoformate in ethanol yields 3,4,6-tri-O-acetyl-2,5-anhydro-D-mannose diethyl acetal, a key intermediate for further glycosylation.

Depolymerization of Chitin and Chitosan with Nitrous Acid

Chitin Depolymerization

Nitrous acid depolymerization of chitin oligomers generates 2,5-anhydro-D-mannose at the reducing end. The reaction cleaves β-(1→4) glycosidic bonds adjacent to N-acetylglucosamine residues, producing water-soluble oligomers with degrees of polymerization (DP) <20. Optimal conditions include:

This method achieves near-quantitative conversion, with the 2,5-anhydro group confirmed by NMR ( 5.3–5.5 ppm for anomeric protons).

Chitosan Depolymerization

Chitosan (partially deacetylated chitin) undergoes similar cleavage, but the reaction kinetics differ due to varying degrees of acetylation (DA). Low-DA chitosans (<20%) depolymerize faster, yielding oligomers with DP ~10–15. The resulting 2,5-anhydro-D-mannose-terminated oligomers are highly reactive toward dihydrazides and dioxyamines, enabling block copolymer synthesis.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitrous Acid Deamination | 2-Amino-2-deoxy-D-glucose | HNO, HCl | 30–40% | Simple, low-cost | Low yield, unstable product |

| Dithioacetal Oxidation | D-Glucose | mCPBA, NaOMe | 1.3–22% | Stable intermediates | Multi-step, column purification |

| Chitin Depolymerization | Chitin oligomers | NaNO, HCl | >90% | Scalable, water-soluble products | Requires chitin preprocessing |

Kinetics and Optimization of Depolymerization

Kinetic studies on chitosan depolymerization reveal pseudo-first-order behavior, with rate constants () dependent on DA:

Optimal Conditions:

Prolonged reaction times (>6 hours) lead to over-degradation, reducing oligomer yields .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Anhydro-D-mannose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Pictet-Spengler condensation, where 2,5-Anhydro-D-mannose reacts with biogenic amines to form novel tetrahydroisoquinolines and β-carbolines .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as dioxyamines and dihydrazides are used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of 2,5-Anhydro-D-mannose, such as tetrahydroisoquinolines and β-carbolines .

Applications De Recherche Scientifique

Chitin-Based Oligosaccharides

One of the primary applications of 2,5-Anhydro-D-mannose is in the modification of chitin oligomers. Chitin, a biopolymer derived from crustacean shells, is abundant and biodegradable. The highly reactive AnM residue at the reducing end of chitin oligomers enables the formation of diblock oligosaccharides through coupling reactions with dihydrazides or dioxyamines. This method allows for the retention of intrinsic properties that are often lost during classical modifications .

Case Study: Synthesis of Diblock Oligosaccharides

In a study published in Biomacromolecules, researchers demonstrated a protocol for synthesizing chitin-based diblock oligosaccharides using AnM. The process involved nitrous acid depolymerization of chitosan to produce oligomers with AnM residues, which were then activated for further reactions. The resulting diblock structures exhibited enhanced biological activity, including potential anticancer properties .

| Study | Method | Findings |

|---|---|---|

| Mo et al. (2020) | Nitrous acid depolymerization | Successful synthesis of diblock oligosaccharides with enhanced biological activity |

| Schatz et al. (2020) | Coupling reactions with dihydrazides | Retained intrinsic properties of chitin oligomers |

Functionalization of Surfaces

The ability to functionalize surfaces using chitosan oligomers containing AnM has garnered interest in biomedical applications. This functionalization can enhance cell adhesion and promote tissue engineering applications .

Drug Delivery Systems

2,5-Anhydro-D-mannose has also been explored for its role in drug delivery systems. Its chemical structure allows it to be conjugated with various therapeutic agents, improving their solubility and bioavailability.

Case Study: Drug Conjugation

Research indicates that AnM can be used to create water-soluble derivatives that facilitate drug delivery. By attaching drugs to chitosan oligomers via AnM, researchers have achieved improved release profiles and targeted delivery mechanisms .

| Study | Drug | Results |

|---|---|---|

| Research on Chitosan Derivatives | Anticancer drugs | Enhanced solubility and controlled release |

Food Science Applications

In food science, 2,5-Anhydro-D-mannose has been studied for its role in the formation of certain compounds during thermal processing. It has been noted that AnM can form as a byproduct in the Maillard reaction, which is critical for flavor development in cooked foods .

Case Study: Thermal Processing

A review highlighted the implications of 2,5-Anhydro-D-mannose in food safety and quality. The compound's formation during cooking raises concerns regarding potential toxicants but also indicates its role in enhancing flavor profiles .

| Study | Focus | Implications |

|---|---|---|

| Food Toxicants Review | Maillard reaction products | Potential health risks vs. flavor enhancement |

Mécanisme D'action

The mechanism of action of 2,5-Anhydro-D-mannose involves its role as a substrate or intermediate in various enzymatic and chemical transformations. It interacts with specific enzymes and chemical reagents, leading to the formation of various products. The molecular targets and pathways involved in these transformations are still under investigation, but they are believed to include key enzymes in carbohydrate metabolism .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Aldehyde Reactivity: 2,5-Anhydro-D-mannose exhibits faster conjugation kinetics with dihydrazides/dioxyamines compared to linear aldehydes (e.g., glutaraldehyde), attributed to its rigid furanose ring enhancing electrophilicity .

- Derivative Stability: Acetylated or thioacetal derivatives (e.g., 3,4,6-tri-O-acetyl-2,5-anhydro-D-mannose) improve stability for multi-step syntheses but reduce aldehyde availability .

- Biocompatibility: Oxime derivatives (e.g., β-D-glucopyranosiduronate conjugate) retain enzymatic compatibility, enabling applications in heparin synthesis , whereas hydrazones (e.g., pentafluorophenylhydrazone) prioritize chemoselective labeling .

Activité Biologique

2,5-Anhydro-D-mannose (also known as 2,5-anhydro-D-mannofuranose) is a monosaccharide that plays a significant role in various biological processes and applications. Structurally similar to D-mannose, it contains an additional anhydro group between the second and fifth carbon atoms. This compound has garnered attention due to its potential biological activities, particularly in metabolic regulation and as a precursor in synthetic chemistry.

Chemical Structure :

- Molecular formula: C₆H₁₂O₆

- CAS Number: 495-75-0

- Melting Point: Approximately 98.11 °C

- Solubility: Soluble in water and methanol

2,5-Anhydro-D-mannose exists in both acetal and aldehyde forms, which can influence its reactivity and biological interactions .

Metabolic Effects

Recent studies have highlighted the role of 2,5-Anhydro-D-mannose in metabolic processes. It has been shown to influence glucose metabolism and food intake regulation:

- Satiety Effects : Research indicates that 2,5-Anhydro-D-mannose may activate central pathways that regulate satiety and energy balance. For instance, it has been observed to activate oxytocin neurons in the paraventricular nucleus (PVN) of the hypothalamus, leading to reduced food intake .

- Impact on Blood Glucose Levels : In animal models, administration of 2,5-Anhydro-D-mannose has been associated with altered blood glucose levels, suggesting a potential role in managing hyperglycemia .

Synthesis and Applications

2,5-Anhydro-D-mannose serves as a crucial building block for synthesizing various biomaterials:

- Alginate-Based Materials : It is utilized in the production of alginate hydrogels and microcapsules, which have applications in drug delivery systems and tissue engineering .

- Functionalization of Chitin : The compound has been employed to create end-functionalized chitin derivatives, enhancing their properties for biomedical applications .

Study on Food Intake Regulation

A notable study investigated the effects of 2,5-Anhydro-D-mannose on food intake and glucose metabolism in rats. The results indicated that this compound significantly influenced both parameters, providing insights into its potential therapeutic applications for obesity and diabetes management. The study's findings suggest that the central action of 2,5-Anhydro-D-mannose could be leveraged for developing new dietary interventions .

Synthesis of Chitooligosaccharides

Another research effort focused on the functionalization of chitooligosaccharides with 2,5-Anhydro-D-mannose. This study demonstrated how the incorporation of this monosaccharide could enhance the biological activity of chitosan-based materials, making them more suitable for drug delivery applications. The chemical characterization was performed using NMR spectroscopy and mass spectrometry to confirm successful synthesis .

Data Table: Biological Activities of 2,5-Anhydro-D-mannose

Q & A

Q. What are the primary synthetic routes for producing 2,5-anhydro-D-mannose, and how do reaction conditions influence yield and purity?

- Methodological Answer : 2,5-Anhydro-D-mannose is commonly synthesized via nitrous acid depolymerization of chitosan, which cleaves glycosidic bonds and generates the reactive aldehyde group characteristic of this compound . Key variables include pH (optimal ~3.5–4.0), temperature (20–25°C), and reaction time (4–24 hours). Yield optimization requires careful control of these parameters to minimize side reactions, such as overoxidation or formation of 2,5-anhydro-D-mannitol derivatives. Purity is typically assessed using HPLC or NMR, with yields ranging from 40–70% depending on chitosan source and depolymerization efficiency .

Q. How does the cyclic structure of 2,5-anhydro-D-mannose influence its reactivity in glycosylation reactions?

- Methodological Answer : The cyclic hemiacetal structure of 2,5-anhydro-D-mannose enhances its electrophilicity at the anomeric carbon, making it a versatile glycosyl donor. Its reactivity is modulated by steric hindrance from the 2,5-anhydro bridge, which restricts conformational flexibility. Researchers employ activating agents (e.g., trichloroacetimidate or thioglycoside derivatives) to improve glycosylation efficiency. Kinetic studies using NMR or mass spectrometry (MS) reveal that reaction rates vary with solvent polarity and catalyst choice (e.g., BF₃·OEt₂ vs. TMSOTf) .

Q. What enzymatic systems interact with 2,5-anhydro-D-mannose, and how are these interactions characterized?

- Methodological Answer : The compound acts as a substrate for isomerases such as mannose-6-phosphate isomerase (EC 5.3.1.8), which catalyzes its conversion to fructose-6-phosphate analogs. Activity assays involve monitoring NADPH consumption spectrophotometrically (340 nm) or using coupled enzyme systems. Structural insights are obtained via X-ray crystallography or molecular docking simulations, highlighting interactions with conserved zinc-binding motifs in the enzyme active site .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., Schiff base formation vs. oxidation) affect the functionalization of 2,5-anhydro-D-mannose in complex syntheses?

- Methodological Answer : The aldehyde group in 2,5-anhydro-D-mannose undergoes Schiff base formation with primary amines (e.g., lysine residues in glycoconjugates) under mild acidic conditions, followed by reduction with NaBH₃CN to stabilize adducts . Competing oxidation pathways (e.g., using Jones reagent) yield carboxylic acid derivatives, which are critical for polymer synthesis. Researchers employ kinetic isotope effect (KIE) studies and DFT calculations to predict dominant pathways under varying conditions .

Q. What analytical challenges arise in distinguishing 2,5-anhydro-D-mannose from its stereoisomers or degradation products?

- Methodological Answer : Differentiation requires advanced chromatographic (e.g., chiral HPLC) or spectroscopic techniques. For example, ¹³C NMR can resolve stereoisomers by analyzing chemical shifts at C2 and C5 (δ ~70–90 ppm). MS/MS fragmentation patterns (e.g., m/z 163 for [M-H]⁻) provide additional specificity. Degradation products like 2,5-anhydro-D-mannitol are identified via comparative TLC or ion-mobility spectrometry .

Q. How does 2,5-anhydro-D-mannose serve as a chiral auxiliary in asymmetric catalysis, and what are its limitations?

- Methodological Answer : The compound’s rigid cyclic structure and stereogenic centers enable enantioselective induction in Diels-Alder or aldol reactions. For example, it facilitates >90% ee in proline-catalyzed aldol additions when used as a scaffold. Limitations include poor solubility in nonpolar solvents and competing side reactions at the anomeric position. Researchers mitigate these by derivatizing the hydroxyl groups (e.g., silylation) or using flow chemistry to enhance reaction control .

Data Contradictions and Resolution Strategies

Q. Conflicting reports on the stability of 2,5-anhydro-D-mannose in aqueous solutions: How can these discrepancies be resolved?

- Analysis : Some studies report rapid hydrolysis (t₁/₂ < 24 hours at pH 7.0), while others note stability over days under similar conditions. These contradictions arise from impurities (e.g., trace metals) or differences in buffer systems (phosphate vs. Tris). Resolution strategies include:

- Conducting stability assays with ultra-pure water and inert gas purging.

- Monitoring degradation via LC-MS and adjusting ionic strength to suppress nucleophilic attack .

Key Research Gaps

- Mechanistic Studies : Limited data on the compound’s role in radical-mediated polymerizations.

- Biological Applications : Further exploration of its immunogenicity in glycoconjugate vaccines is needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.